molecular formula C12H14ClFO B1324682 4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone CAS No. 898765-70-3

4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone

Cat. No.: B1324682
CAS No.: 898765-70-3
M. Wt: 228.69 g/mol
InChI Key: TVYROUZNQKPRKZ-UHFFFAOYSA-N
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Description

4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone (CAS: 898766-30-8, molecular formula: C₁₁H₁₂ClFO) is a fluorinated and chlorinated aromatic ketone with a butyrophenone backbone. Its structure features a 4'-chloro substituent, a 3'-fluoro group on the aromatic ring, and two methyl groups at the 2-position of the ketone side chain. Its synthesis likely involves Friedel-Crafts acylation or similar methods, modified to introduce methyl and halogen substituents .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYROUZNQKPRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642443
Record name 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-70-3
Record name 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 2,2-dimethylbutanone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone and its closest analogs:

Property This compound 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2) 3'-Chloro-2-methylpropiophenone (CAS N/A)
Molecular Formula C₁₁H₁₂ClFO C₁₀H₁₀ClFO C₁₀H₁₀ClO
Molecular Weight 214.66 g/mol 200.64 g/mol 182.64 g/mol
Substituents 4'-Cl, 3'-F, 2,2-dimethyl 4-Cl, 4'-F 3'-Cl, 2-methyl
Backbone Structure Butyrophenone (C₄ ketone chain) Butyrophenone (C₄ ketone chain) Propiophenone (C₃ ketone chain)
Physical State Not specified (likely solid) Slightly yellow-greenish oil Not reported
Key Applications Research/industrial intermediate Precursor to antipsychotics (e.g., haloperidol) Intermediate in organic synthesis

Physicochemical Properties

  • Solubility : The bulkier dimethyl groups may reduce solubility in polar solvents relative to linear-chain analogs.
  • Stability : Steric hindrance from dimethyl groups likely improves resistance to enzymatic degradation, a desirable trait in drug intermediates .

Biological Activity

4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone (CAS No. 898765-70-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the butyrophenone class, which is known for various pharmacological effects, including antipsychotic and anti-cancer properties. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy against specific diseases, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14ClFO\text{C}_{12}\text{H}_{14}\text{Cl}\text{F}\text{O}

This compound features a chloro group and a fluorine atom on the phenyl ring, contributing to its unique reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets in biological systems. The presence of the halogen substituents enhances lipophilicity, which can improve binding affinity to specific receptors or enzymes. This property is critical for its potential applications in drug development.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For example:

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)12.41
HCT-116 (Colon Cancer)9.71
PC3 (Prostate Cancer)7.36

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity against several pathogens. For instance:

Bacteria Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae48

This antibacterial efficacy indicates potential applications in treating bacterial infections.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Efficacy : A study investigated the effect of this compound on MCF-7 and HCT-116 cells, revealing significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic use .
  • Antibacterial Assays : In vitro assays demonstrated that the compound effectively inhibited growth in various bacterial strains, suggesting its potential as a novel antibacterial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other butyrophenone derivatives:

Compound Key Features Biological Activity
HaloperidolClassic antipsychoticEffective against schizophrenia
4'-Fluoro-butyrophenoneLacks chloro groupLower binding affinity
4-Chloro-butyrophenoneSimilar structureModerate anticancer effects

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